molecular formula C7H16N4O2 B2575939 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea CAS No. 1368713-55-6

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea

Cat. No.: B2575939
CAS No.: 1368713-55-6
M. Wt: 188.231
InChI Key: ITSYZTIDOHJCEK-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is a urea derivative featuring a morpholine ring linked via an ethyl group to the urea backbone. The morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom) is connected at its nitrogen atom (position 4) to the ethyl chain, which terminates in the urea functional group (-NH-C(O)-NH₂). This structure confers both hydrophilic (morpholine) and hydrogen-bonding (urea) properties, making it a candidate for bioactive molecule design.

Synthetic routes for analogous compounds involve alkylation of amines with chloroethylmorpholine precursors (e.g., 4-(2-chloroethyl)morpholine hydrochloride, as in EP 4 374 877 A2 ), followed by urea formation via reactions with azides or carbamoylating agents ( Chemistry of Heterocyclic Compounds, 2014 ).

Properties

IUPAC Name

1-amino-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-10-7(12)9-1-2-11-3-5-13-6-4-11/h1-6,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSYZTIDOHJCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of 2-(morpholin-4-yl)ethylamine with an isocyanate or a carbodiimide. One common method is to react 2-(morpholin-4-yl)ethylamine with urea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reaction with Isocyanates

2-(Morpholin-4-yl)ethylamine reacts with isocyanates (e.g., phenyl isocyanate) in the presence of a base (e.g., triethylamine) to form the urea bond .

ReagentsConditionsYieldSource
Phenyl isocyanate, Et₃NRT, THF, 4 hr78–85%

Mechanism : Nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by deprotonation to stabilize the urea product .

Carbamoyl Transfer Reagents

Imidazolium salts (e.g., 61 ) act as carbamoyl donors, reacting with 2-(morpholin-4-yl)ethylamine to form unsymmetrical ureas :

ReagentSolventTemperatureYieldSource
Imidazolium salt 61 DCM0–25°C65–72%

This method avoids toxic phosgene and enables selective urea synthesis .

Alkylation for Morpholinylethyl Side Chain

The morpholinylethyl group is introduced via alkylation of primary amines with N-(2-chloroethyl)morpholine hydrochloride :

SubstrateReagentConditionsYieldSource
Primary amineN-(2-Chloroethyl)morpholine HClDMF, K₂CO₃, 80°C, 6 hr60–75%

Example : Reaction of 6-(4-chlorobenzyl)-5-ethylthiopyrimidin-4(3H)-one with N-(2-chloroethyl)morpholine yields 2-[2-(morpholin-4-yl)ethyl]thiopyrimidine derivatives .

Functionalization and Derivatization

The amine group on the urea participates in further reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms acylated derivatives:

ReagentConditionsProductYieldSource
Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetyl-3-amino-1-[2-(morpholin-4-yl)ethyl]urea82%

Cyclization Reactions

Under acidic conditions, the urea can cyclize to form heterocycles like thiazoles or quinazolinones :

ConditionsProductYieldSource
H₂SO₄, EtOH, reflux, 8 hr3-(Morpholinylethyl)-2-thioxoquinazolin-4(1H)-one68%

Stability and Reactivity Insights

  • pH Sensitivity : The urea bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 2-(morpholin-4-yl)ethylamine and ammonia .

  • Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .

Comparative Reaction Table

Reaction TypeKey Reagents/ConditionsAdvantagesLimitations
Isocyanate couplingPhNCO, Et₃N, THFHigh yield, mild conditionsToxicity of isocyanates
Carbamoyl transferImidazolium salts, DCMPhosgene-free, selectiveRequires anhydrous conditions
AlkylationN-(2-Chloroethyl)morpholine HClDirect side-chain introductionLimited to primary amines
DMDTC-mediated synthesisDMDTC, H₂OAqueous, scalableLonger reaction times

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of urea derivatives, including 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research.

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to those of established anticancer agents, suggesting its potential as a therapeutic candidate .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities, particularly against bacterial pathogens.

  • Activity Against Pathogens : Research indicates that derivatives of urea, including this compound, exhibit activity against a range of bacteria. This includes both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial effect .
  • Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, leading to bacterial cell death .

Inhibition of Enzymatic Activity

Another significant application of this compound is its role as an inhibitor of specific enzymes.

  • Enzyme Targets : The compound has shown promise in inhibiting phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical in regulating cellular growth and metabolism, making them attractive targets for cancer therapy .
  • Case Studies : In laboratory settings, compounds similar to this compound have demonstrated effective inhibition of these pathways, leading to reduced tumor growth in xenograft models .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and specificity of this compound.

Structural Feature Effect on Activity Comments
Morpholine RingEnhances solubility and bioavailabilityCritical for interaction with biological targets
Amino GroupIncreases binding affinity to enzymesEssential for anticancer activity
Urea LinkageFacilitates hydrogen bonding with targetsKey for enzyme inhibition

The SAR studies indicate that modifications to the morpholine or urea moieties can significantly impact the biological activity of the compound, guiding future synthetic efforts towards more potent derivatives .

Mechanism of Action

The mechanism by which 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key analogues involve substitutions at the morpholine ring, ethyl linker, or urea group. Examples include:

Compound Name Core Structure Substituent Biological Activity (Key Findings) Affinity (Ki) Source
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea Urea 2-(morpholin-4-yl)ethyl Inferred antibacterial/antifungal potential (see analogues) N/A Inferred
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (6c–f) Thiopyrimidinone 2-(morpholin-4-yl)ethylthio Antibacterial (6d, 6f active vs. S. aureus); Antifungal (6f vs. C. albicans) N/A Molecules, 2014
Quinoline derivative 16 Quinoline-3-carboxamide 2-(morpholin-4-yl)ethyl Low CB1 receptor affinity 221 nM J. Med. Chem., 2007
Compound 90 Quinoline-3-carboxamide 2-(morpholin-4-yl)ethyl Loss of affinity vs. phenyl/cyclohexyl >1670 nM J. Med. Chem., 2007
2-(Diethylamino)ethylthiopyrimidinones (4a,b) Thiopyrimidinone 2-(diethylamino)ethylthio Antibacterial (4a active vs. B. subtilis) N/A Molecules, 2014

Key Findings and Implications

  • Context-Dependent Efficacy: The 2-(morpholin-4-yl)ethyl group enhances antimicrobial activity in thiopyrimidinones but reduces receptor affinity in quinolines. This highlights the substituent’s dual role: improving solubility and hydrogen-bonding capacity in antimicrobial scaffolds while introducing steric bulk detrimental to receptor binding.
  • Structural Flexibility : Replacing morpholine with pyrrolidine or piperidine (e.g., compounds 5a–c , 6a,b ) altered antibacterial spectra, suggesting fine-tuning the heterocycle can modulate target selectivity .

Biological Activity

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a urea moiety, which is known for its role in various biological applications. The morpholine group is significant for enhancing solubility and bioavailability, while the amino group contributes to its reactivity and potential interactions with biological targets.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar urea derivatives have been shown to inhibit various kinases and enzymes, which can disrupt critical signaling pathways in cancer cells. For instance, compounds with similar structures have been reported to inhibit p38 MAP kinase, which is involved in inflammatory responses and cancer progression .
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall within sub-micromolar concentrations, indicating potent activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the morpholine ring and the urea moiety significantly affect biological activity:

Compound ModificationEffect on Activity
Substituents on MorpholineEnhanced solubility and target interaction
Variations in Urea MoietyAltered binding affinity and selectivity towards specific kinases
Positioning of Functional GroupsCritical for maintaining antiproliferative potency

For example, compounds with electron-withdrawing groups at specific positions on the aromatic rings have shown improved activity against cancer cell lines compared to their electron-donating counterparts .

Case Studies

  • Anticancer Activity : A study evaluated a series of urea derivatives, including this compound, against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.3 μM against MCF-7 cells, suggesting high potency .
  • Antimicrobial Properties : Research has also highlighted the antimicrobial potential of urea derivatives. Compounds structurally related to this compound have demonstrated activity against bacterial strains, making them candidates for further development as antimicrobial agents .

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